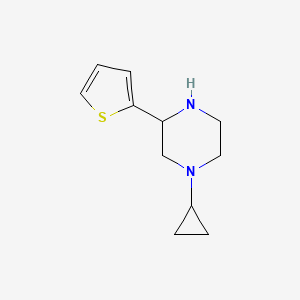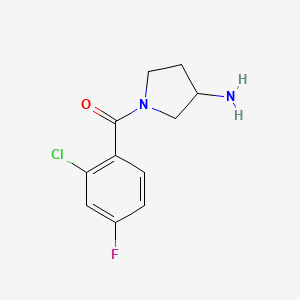
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone, more commonly known as 3-APM, is a synthetic compound that has been the subject of much scientific research in the last decade. It is a member of the 2-amino-4-chloro-phenyl-methanone family, a group of compounds with various biological and pharmacological properties. 3-APM is of particular interest due to its potential therapeutic applications, as well as its ability to interact with various biological systems.
Scientific Research Applications
Antiviral Agents
Pyrrolidine derivatives have been explored for their antiviral properties. The introduction of the pyrrolidine ring into pharmacophores can lead to compounds with significant antiviral activity. For instance, pyrrolidine-2,5-dione derivatives have shown promise in inhibiting the replication of various viruses .
Anti-inflammatory Medications
The saturated nitrogen heterocycle of pyrrolidine is known to contribute to anti-inflammatory activity. By modulating the stereochemistry and substituents on the pyrrolidine ring, researchers can develop new anti-inflammatory drugs with enhanced efficacy and reduced side effects .
Anticancer Therapeutics
Pyrrolidine scaffolds are commonly used in the synthesis of compounds with anticancer properties. The 3D structure of pyrrolidine-based compounds allows for better interaction with biological targets, potentially leading to more effective treatments for various cancers .
Treatment of Neurodegenerative Disorders
The stereochemistry of pyrrolidine derivatives can influence their ability to bind to neurological receptors. This makes them suitable candidates for the development of drugs targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Agents
Compounds featuring the pyrrolidine ring have been investigated for their antimicrobial efficacy. These derivatives can be designed to target specific bacterial strains, offering a pathway to new antibiotics in an era of increasing antibiotic resistance .
Antidiabetic Drugs
The pyrrolidine ring is present in several molecules that exhibit antidiabetic activity. By fine-tuning the molecular structure, scientists can create more potent and selective agents for the management of diabetes .
Kinase Inhibitors
Pyrrolidine derivatives have been identified as potential kinase inhibitors. These compounds can interfere with the signaling pathways that are often dysregulated in diseases, making them valuable in the treatment of various conditions, including cancer .
Enantioselective Synthesis
The chiral nature of pyrrolidine rings makes them ideal for use in enantioselective synthesis, which is crucial for creating drugs with high specificity and fewer side effects. The different stereoisomers of pyrrolidine-based compounds can lead to diverse biological profiles, which is essential in drug design .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-10-5-7(13)1-2-9(10)11(16)15-4-3-8(14)6-15/h1-2,5,8H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUCGPHLXYMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





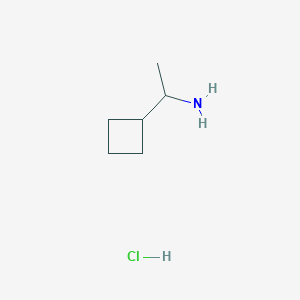
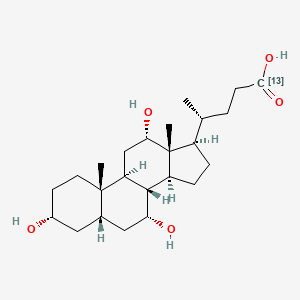
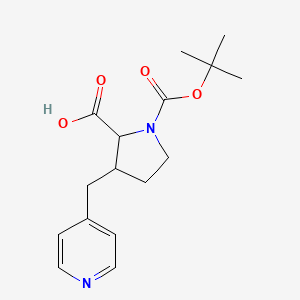
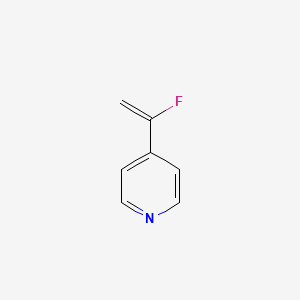
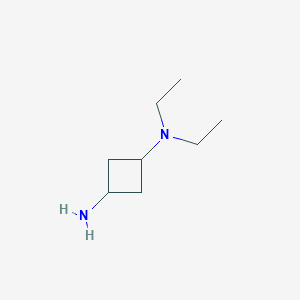
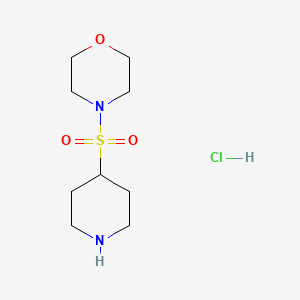

![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)
![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)
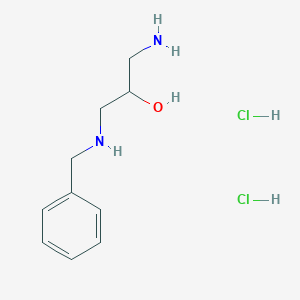
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
